molecular formula C4H3BrN2O B3359965 Pyrazine, bromo-, 4-oxide CAS No. 88089-59-2

Pyrazine, bromo-, 4-oxide

Cat. No.: B3359965
CAS No.: 88089-59-2
M. Wt: 174.98 g/mol
InChI Key: IUHSCCXXQGPJKZ-UHFFFAOYSA-N
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Description

Pyrazine, bromo-, 4-oxide: is a heterocyclic aromatic organic compound containing a pyrazine ring substituted with a bromine atom and an oxygen atom at the 4-position. This compound is part of the broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine, bromo-, 4-oxide typically involves the bromination of pyrazine followed by oxidation. One common method is the direct bromination of pyrazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated pyrazine is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the bromination and oxidation steps, minimizing by-products and improving efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyrazine, bromo-, 4-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a pyrazine derivative with an amine group replacing the bromine atom .

Scientific Research Applications

Chemistry: Pyrazine, bromo-, 4-oxide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities. It serves as an intermediate in the synthesis of more complex molecules .

Biology and Medicine: In biological and medicinal research, this compound and its derivatives are investigated for their antimicrobial, antiviral, and anticancer properties. These compounds have shown promise in inhibiting the growth of various pathogens and cancer cells .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of pyrazine, bromo-, 4-oxide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential enzymes, leading to cell death. In anticancer research, this compound derivatives may inhibit key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

    Pyrazine: A simpler analog without the bromine and oxygen substituents.

    Phenazine: A fused ring system containing a pyrazine ring and a benzene ring.

    Pyridazine: A six-membered ring with two adjacent nitrogen atoms.

Uniqueness: Pyrazine, bromo-, 4-oxide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the oxygen atom at the 4-position allows for targeted modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-bromo-1-oxidopyrazin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-4-3-7(8)2-1-6-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHSCCXXQGPJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=N1)Br)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517240
Record name 3-Bromo-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88089-59-2
Record name 3-Bromo-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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